
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE is a synthetic organic compound characterized by the presence of an adamantyl group, a phenyl group, and a propynoyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propynoyl Group: The propynoyl group is introduced via a Sonogashira coupling reaction, where a terminal alkyne (3-phenyl-2-propynoyl) is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, where the intermediate product is reacted with an amine (such as aniline) in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium, aniline in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s adamantyl group provides steric hindrance, while the propynoyl and benzamide groups facilitate binding to active sites. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]aniline
- N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]phenol
- N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]benzoic acid
Uniqueness
N-(ADAMANTAN-1-YL)-4-(3-PHENYLPROP-2-YNAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the propynoyl and benzamide groups provide opportunities for diverse chemical modifications and interactions with biological targets.
属性
分子式 |
C26H26N2O2 |
|---|---|
分子量 |
398.5g/mol |
IUPAC 名称 |
N-(1-adamantyl)-4-(3-phenylprop-2-ynoylamino)benzamide |
InChI |
InChI=1S/C26H26N2O2/c29-24(11-6-18-4-2-1-3-5-18)27-23-9-7-22(8-10-23)25(30)28-26-15-19-12-20(16-26)14-21(13-19)17-26/h1-5,7-10,19-21H,12-17H2,(H,27,29)(H,28,30) |
InChI 键 |
XOTAONXGHFCHDG-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)NC(=O)C#CC5=CC=CC=C5 |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)NC(=O)C#CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


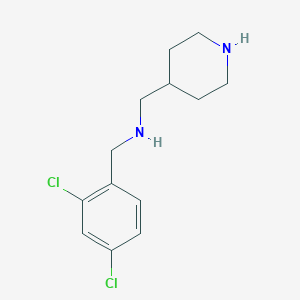
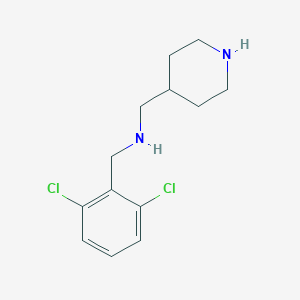
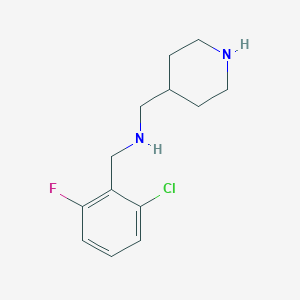
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499845.png)
![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499848.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499851.png)
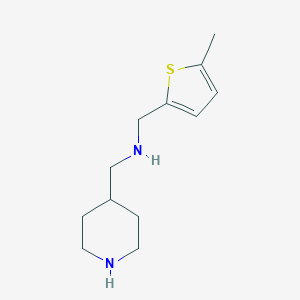
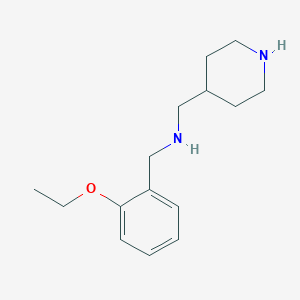
![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499857.png)

![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499861.png)
![1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499862.png)
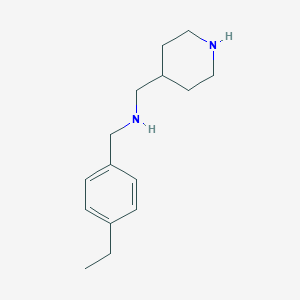
![N-tert-butyl-2-(4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499865.png)
